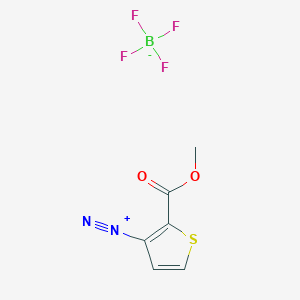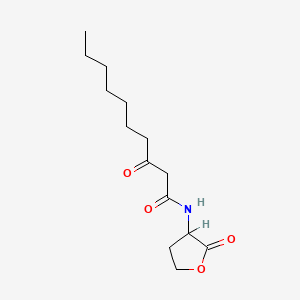
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate
概要
説明
準備方法
The synthesis of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate typically involves the diazotization of 2-methoxycarbonylthiophene. The process begins with the nitration of 2-methoxycarbonylthiophene to form the corresponding nitro compound. This is followed by reduction to the amine, which is then diazotized using nitrous acid in the presence of tetrafluoroboric acid to yield the diazonium salt .
化学反応の分析
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sandmeyer reactions to form aryl halides.
Coupling Reactions: It can couple with phenols and amines to form azo compounds.
Reduction Reactions: It can be reduced to form the corresponding thiophene derivative.
Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions and sodium nitrite for diazotization . Major products formed include aryl halides, azo compounds, and thiophene derivatives .
科学的研究の応用
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Material Science: It is employed in the preparation of conductive polymers and other advanced materials.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals, during its reactions. These intermediates can undergo further transformations to yield a variety of products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
類似化合物との比較
2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate can be compared with other diazonium salts, such as:
2-Methoxycarbonylphenyl diazonium tetrafluoroborate: Similar in structure but with a phenyl ring instead of a thiophene ring.
2-Methoxycarbonylbenzene diazonium tetrafluoroborate: Another similar compound with a benzene ring.
The uniqueness of this compound lies in its thiophene ring, which imparts different electronic properties and reactivity compared to its phenyl and benzene counterparts.
特性
IUPAC Name |
2-methoxycarbonylthiophene-3-diazonium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N2O2S.BF4/c1-10-6(9)5-4(8-7)2-3-11-5;2-1(3,4)5/h2-3H,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYBPMEVKSYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.COC(=O)C1=C(C=CS1)[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-amine](/img/structure/B3039182.png)
![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)







![4,5-difluoro-2-{[6-(1H-imidazol-1-yl)pyridazine-3-carbonyl]amino}benzoic acid](/img/structure/B3039196.png)
![OLC12;VUAA3;2-[[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]acetamide](/img/structure/B3039199.png)
![4-[3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-METHOXYPHENYL METHYL ETHER](/img/structure/B3039201.png)
